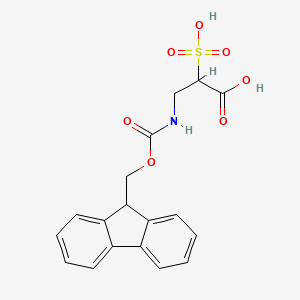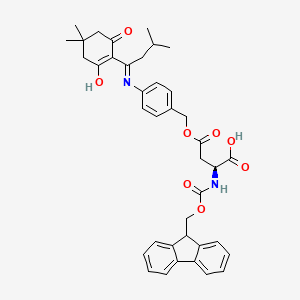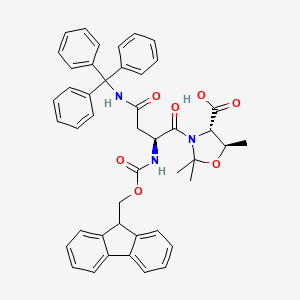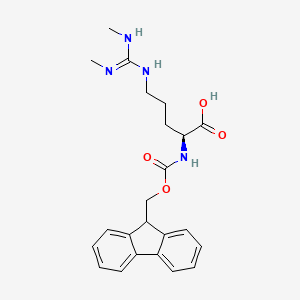
Boc-S-Trityl-L-Homocystein
Übersicht
Beschreibung
The compound contains a tert-butoxycarbonyl (Boc) group, an amino group, and a tritylthio group attached to a butanoic acid backbone. The Boc group is a common protecting group used in organic synthesis, particularly for the protection of amines . The tritylthio group could potentially be used for protection of thiols or as a leaving group in certain reactions.
Molecular Structure Analysis
The compound has a chiral center at the 2-position of the butanoic acid backbone, which is indicated by the (S)- prefix in the name. This means that it exists in two enantiomeric forms that are mirror images of each other .Chemical Reactions Analysis
The Boc group can be selectively removed under acidic conditions without affecting other functional groups . The tritylthio group could potentially be used for thiol protection or as a leaving group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and functional groups. For example, the presence of the Boc group could potentially increase its steric bulk and affect its solubility .Wissenschaftliche Forschungsanwendungen
Schutzgruppe in der Peptidsynthese
Die Trityl-Gruppe wurde erstmals von Helferich et al. für den Schutz der funktionellen Gruppe von Aminosäuren bei der Herstellung von Peptiden eingeführt {svg_1}. Die Verfahren der gemischten Anhydride und aktivierten Ester können zur Herstellung von Tritylpeptiden verwendet werden {svg_2}.
Katalysator für die C–C-Bindungsbildung
Tritylkationen wurden als Katalysator für die C–C-Bindungsbildung eingesetzt {svg_3}. Dies ist besonders nützlich in der organischen Synthese, bei der die Bildung von Kohlenstoff-Kohlenstoff-Bindungen ein Schlüsselschritt ist {svg_4}.
Farbstoffchemie
Trityl-Gruppen haben in der Farbstoffchemie Anwendung gefunden {svg_5}. Dies liegt an ihrer Fähigkeit, stabile Kationen und Anionen zu bilden, die zur Herstellung einer Vielzahl verschiedener Farbstoffe verwendet werden können {svg_6}.
Oxidations- und Reduktionsmittel
Tritylkationen wurden auch als Oxidations- und Reduktionsmittel eingesetzt {svg_7}. Dies macht sie in einer Vielzahl von chemischen Reaktionen nützlich, bei denen eine Oxidation oder Reduktion erforderlich ist {svg_8}.
Polymer- und Peptidsynthese
Tritylkationen wurden in der Polymer- und Peptidsynthese eingesetzt {svg_9}. Sie können als sehr effiziente Aktivatoren und als Ein-Elektronen-Oxidationsmittel für Olefinpolymerisationsreaktionen dienen {svg_10}.
Chiraler Katalysator
Tritylkationen wurden als chirale Katalysatoren eingesetzt {svg_11}. Dies ermöglicht ihre Verwendung in Reaktionen, bei denen Chiralität wichtig ist, wie beispielsweise bei der Synthese von Pharmazeutika {svg_12}.
Aktivitätsbasierte Sonden
Trityl-Gruppen wurden als aktivitätsbasierte Sonden verwendet {svg_13}. Dies sind Moleküle, die verwendet werden können, um die Aktivität von Enzymen und anderen Proteinen zu untersuchen {svg_14}.
Photochemische Reaktionen
Tritylkationen wurden in photochemischen Reaktionen eingesetzt {svg_15}. Dies liegt an ihrer Fähigkeit, Licht zu absorbieren und photochemische Reaktionen zu durchlaufen {svg_16}.
Wirkmechanismus
Boc-S-trityl-L-homocysteine, also known as (S)-2-((tert-Butoxycarbonyl)amino)-4-(tritylthio)butanoic acid or Boc-L-HomoCys(Trt)-OH, is a synthetic molecule with significant biochemical properties .
Target of Action
It has been shown to have anti-cancer and estrogen receptor modulating properties , suggesting that it may interact with cancer cells and estrogen receptors.
Mode of Action
Its anti-cancer and estrogen receptor modulating properties suggest that it may interact with these targets to induce changes .
Biochemical Pathways
Given its anti-cancer and estrogen receptor modulating properties, it can be inferred that it may influence pathways related to cell proliferation and hormone regulation .
Result of Action
Its anti-cancer and estrogen receptor modulating properties suggest that it may have a role in inhibiting cancer cell growth and modulating hormone activity .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Boc-S-trityl-L-homocysteine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in the metabolism of homocysteine, such as cystathionine β-synthase and cystathionine γ-lyase. These interactions facilitate the conversion of homocysteine to cysteine, which is crucial for maintaining cellular redox balance and synthesizing glutathione. Additionally, Boc-S-trityl-L-homocysteine has been shown to modulate estrogen receptors, influencing various cellular processes .
Cellular Effects
Boc-S-trityl-L-homocysteine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to impact the expression of genes involved in oxidative stress response and apoptosis. By modulating estrogen receptors, Boc-S-trityl-L-homocysteine can affect cell proliferation and differentiation, making it a potential candidate for anti-cancer therapies .
Molecular Mechanism
The molecular mechanism of Boc-S-trityl-L-homocysteine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to estrogen receptors, modulating their activity and influencing downstream signaling pathways. Additionally, Boc-S-trityl-L-homocysteine can inhibit enzymes involved in homocysteine metabolism, leading to alterations in cellular redox balance and glutathione synthesis. These molecular interactions contribute to the compound’s effects on cellular function and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Boc-S-trityl-L-homocysteine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that Boc-S-trityl-L-homocysteine remains stable under specific storage conditions, such as at temperatures between 2°C and 8°C
Dosage Effects in Animal Models
The effects of Boc-S-trityl-L-homocysteine vary with different dosages in animal models. At lower doses, the compound has been observed to modulate estrogen receptors and influence cellular processes without causing significant toxicity. At higher doses, Boc-S-trityl-L-homocysteine may exhibit toxic or adverse effects, including disruptions in cellular redox balance and increased oxidative stress. These dosage-dependent effects highlight the importance of optimizing the compound’s dosage for therapeutic applications .
Metabolic Pathways
Boc-S-trityl-L-homocysteine is involved in metabolic pathways related to homocysteine metabolism. It interacts with enzymes such as cystathionine β-synthase and cystathionine γ-lyase, facilitating the conversion of homocysteine to cysteine. This conversion is essential for maintaining cellular redox balance and synthesizing glutathione. Additionally, Boc-S-trityl-L-homocysteine may influence metabolic flux and metabolite levels, further impacting cellular function and metabolism .
Transport and Distribution
The transport and distribution of Boc-S-trityl-L-homocysteine within cells and tissues involve interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its chemical properties and interactions with cellular components. Understanding the transport and distribution mechanisms of Boc-S-trityl-L-homocysteine is crucial for optimizing its therapeutic potential and minimizing adverse effects .
Eigenschaften
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-tritylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO4S/c1-27(2,3)33-26(32)29-24(25(30)31)19-20-34-28(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,24H,19-20H2,1-3H3,(H,29,32)(H,30,31)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAYCOKLWMVUSV-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673983 | |
| Record name | N-(tert-Butoxycarbonyl)triphenyl-L-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201419-16-1 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-(triphenylmethyl)-L-homocysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201419-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(tert-Butoxycarbonyl)triphenyl-L-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(S)-4-[2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B613549.png)











